molecular formula C9H16N4S2 B374674 Metiamide CAS No. 34839-70-8

Metiamide

Cat. No. B374674
CAS RN: 34839-70-8
M. Wt: 244.4g/mol
InChI Key: FPBPLBWLMYGIQR-UHFFFAOYSA-N
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Description

Metiamide is a histamine H2 receptor antagonist . It was developed from another H2 antagonist, burimamide . Metiamide was an intermediate compound in the development of the successful anti-ulcer drug cimetidine (Tagamet) .


Synthesis Analysis

The synthesis of Metiamide involves reacting ethyl 2-chloroacetoacetate with 2 molar equivalents of formamide to give 4-carboethoxy-5-methylimidazole. The carboxylic ester is then reduced with sodium in liquid ammonia via Birch reduction to give the corresponding alcohol .


Molecular Structure Analysis

Metiamide has a molecular formula of C9H16N4S2 and a molar mass of 244.38 g·mol−1 . The IUPAC name for Metiamide is N-Methyl-N’-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)thiourea .


Chemical Reactions Analysis

Metiamide binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects . This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity .


Physical And Chemical Properties Analysis

Metiamide has a molecular formula of C9H16N4S2 and a molar mass of 244.38 g·mol−1 . The IUPAC name for Metiamide is N-Methyl-N’-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)thiourea .

Scientific Research Applications

Treatment of Acid-Reflux Disorders

  • Application Summary : Metiamide has potential in the treatment and management of acid-reflux disorders such as Gastroesophageal Reflux Disease (GERD), peptic ulcer disease, heartburn, and acid indigestion .
  • Methods of Application : Metiamide is administered orally. It works by reducing basal and nocturnal gastric acid secretion, and the amount of gastric acid released in response to stimuli including food, caffeine, insulin, betazole, or pentagastrin .
  • Results or Outcomes : Metiamide has been found to effectively reduce the symptoms of acid-reflux disorders, providing relief for patients .

Histamine H2-Receptor Antagonist

  • Application Summary : Metiamide is a histamine H2-receptor antagonist. It has been found to be about 10 times more active than burimamide in vitro in antagonizing histamine H2-receptors .
  • Methods of Application : Metiamide is administered orally. It works by binding to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects .
  • Results or Outcomes : This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity .

Peptic Ulcer Treatment

  • Application Summary : Metiamide has been used in the treatment of peptic ulcers .
  • Methods of Application : Metiamide is administered orally. It works by reducing the production of stomach acid, which helps in the healing of ulcers .
  • Results or Outcomes : Administration of metiamide resulted in relief of pain within a week in the majority of patients. Healing of duodenal and gastric ulcers was observed .

Development of Cimetidine

  • Application Summary : Metiamide was an intermediate compound in the development of the successful anti-ulcer drug cimetidine (Tagamet) .
  • Methods of Application : The development involved modification of the thiourea group in Metiamide to a guanidine group, resulting in Cimetidine .
  • Results or Outcomes : Cimetidine became a widely used drug for the treatment of peptic ulcers and gastroesophageal reflux disease .

Inhibition of Hepatic CYP450 Enzyme System

  • Application Summary : Metiamide inhibits many of the isoenzymes of the hepatic CYP450 enzyme system .
  • Methods of Application : Metiamide is administered orally. It works by binding to the enzymes and inhibiting their activity .
  • Results or Outcomes : This inhibition can affect the metabolism of other drugs, potentially leading to drug interactions .

Increase in Gastric Bacterial Flora

  • Application Summary : Metiamide has been found to increase gastric bacterial flora such as nitrate-reducing organisms .
  • Methods of Application : Metiamide is administered orally. It works by altering the environment in the stomach, which can lead to changes in the bacterial flora .
  • Results or Outcomes : This can have implications for the health of the gastrointestinal tract .

Development of New Drugs

  • Application Summary : Metiamide’s structure and properties have been studied for the development of new drugs .
  • Methods of Application : The development process involves modifying the structure of Metiamide and testing the new compounds for desired properties .
  • Results or Outcomes : This has led to the development of new drugs with improved properties .

Study of Histamine Receptors

  • Application Summary : Metiamide is used in the study of histamine receptors, particularly the H2 receptor .
  • Methods of Application : Metiamide is used in laboratory experiments to understand the function and properties of histamine receptors .
  • Results or Outcomes : This research has contributed to our understanding of histamine receptors and their role in various physiological processes .

Safety And Hazards

When handling Metiamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Metiamide was an intermediate compound in the development process which identified the successful anti-ulcer drug cimetidine . It has potential in the treatment and the management of acid-reflux disorders (GERD), peptic ulcer disease, heartburn, and acid indigestion .

properties

IUPAC Name

1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBPLBWLMYGIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188390
Record name Metiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Metiamide binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects. This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity.
Record name Metiamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08805
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Metiamide

CAS RN

34839-70-8
Record name Metiamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metiamide [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metiamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08805
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name METIAMIDE
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Record name Metiamide
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URL https://comptox.epa.gov/dashboard/DTXSID80188390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METIAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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